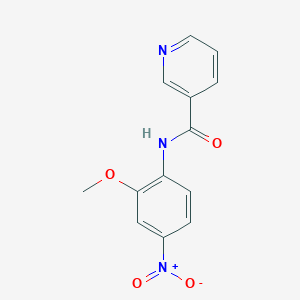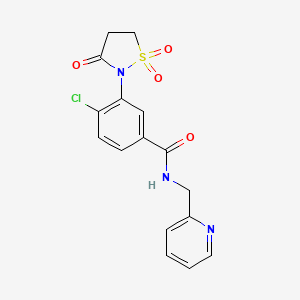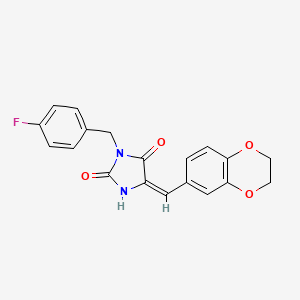![molecular formula C23H19N3O8 B5008943 methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds. It also seems to contain an amide group (-CONH2), an ester group (-COO-) and a nitro group (-NO2). These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired final product and the available starting materials. Typically, benzene derivatives can be synthesized using electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base, while the other groups add various degrees of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific functional groups present. The benzene ring might undergo electrophilic aromatic substitution, while the amide and ester groups could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amide and ester could make it soluble in polar solvents .Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[3-[4-(3,5-dinitrophenoxy)phenyl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O8/c1-33-23(28)20-4-2-3-5-21(20)24-22(27)11-8-15-6-9-18(10-7-15)34-19-13-16(25(29)30)12-17(14-19)26(31)32/h2-7,9-10,12-14H,8,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBGXZOYMJEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
![3,7-dimethyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5008865.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![1-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}pyrrolidine](/img/structure/B5008876.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)


![4-{4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5008900.png)

![N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5008905.png)
![2-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5008917.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5008922.png)

![3-[(4-bromobenzyl)oxy]benzonitrile](/img/structure/B5008937.png)